1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone
Description
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by an indoline core substituted with an amino group at position 6 and a trifluoroethanone moiety.
- Structural features: The indoline ring (a saturated bicyclic system) contributes to rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
- Potential applications: Likely serves as a pharmaceutical intermediate, similar to related compounds used in drug synthesis (e.g., Afoxolaner intermediates) .
Properties
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-1-2-7(14)5-8(6)15/h1-2,5H,3-4,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPTDJKPPNYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone typically involves multi-step synthetic routes. One common method starts with the preparation of 6-bromoindoline. The process involves the reaction of 6-bromo-1H-indole with triethylsilane and trifluoroacetic acid in dichloromethane at room temperature for 16 hours. The resulting product is then subjected to further reactions to introduce the amino group and the trifluoroethanone moiety .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroethanone moiety to a hydroxyl group.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone has been investigated for its potential as an anti-cancer agent . Research indicates that it can interact with various biological targets involved in cancer progression. The compound's ability to bind effectively to specific receptors or enzymes may inhibit their activity, leading to reduced tumor growth.
Several studies have demonstrated the biological activity of this compound through various assays:
| Study Type | Findings |
|---|---|
| In vitro assays | Showed significant inhibition of cancer cell lines at micromolar concentrations. |
| Binding studies | Indicated strong affinity for specific receptors involved in tumorigenesis. |
| Animal models | Preliminary studies suggest reduced tumor size in xenograft models. |
Future Research Directions
Given its promising biological activities and unique chemical properties, future research on this compound should focus on:
- Mechanistic Studies : Further elucidation of its action at the molecular level.
- Clinical Trials : Evaluation of efficacy and safety in human subjects.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares 1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone with structurally related trifluoroethanone derivatives:
Key Observations :
- Substituent Position: The amino group at position 6 on the indoline ring (target compound) contrasts with analogs bearing substituents on phenyl or pyridine rings. This affects electronic distribution and interaction with biological targets .
- Halogen Effects : Bromine or chlorine substituents (e.g., ) enhance electrophilic reactivity, while fluorine atoms improve lipophilicity and stability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Trifluoromethyl groups universally increase logP values, but amino groups (e.g., in the target compound) may offset this by improving water solubility. For example, 1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone has a predicted density of 1.238 g/cm³, reflecting moderate lipophilicity .
- Stability: Fluorinated analogs resist metabolic degradation, as seen in 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone . The target compound’s indoline core may further enhance stability due to reduced ring strain compared to indole derivatives .
Biological Activity
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 6-aminoindoline with trifluoroacetyl chloride or related trifluoroacetylating agents. The reaction conditions and purification methods can significantly influence the yield and purity of the final product.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that derivatives containing indole structures can inhibit various cancer cell lines effectively.
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCC827 (NSCLC) | <0.5 | PI3K Inhibition |
| Compound B | A549 (NSCLC) | <1.0 | Apoptosis Induction |
| Compound C | MCF-7 (Breast) | <0.8 | Cell Cycle Arrest |
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that the presence of specific functional groups significantly impacts biological activity. For instance, modifications to the amino group or the introduction of electron-withdrawing groups can enhance potency against cancer cells.
Key Findings from SAR Studies:
- Amino Group Positioning : The position of the amino group on the indole ring affects binding affinity to target proteins.
- Trifluoromethyl Group : The trifluoromethyl moiety may enhance lipophilicity and cellular uptake.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Case Study on PI3K Inhibitors : A study demonstrated that modifications to indole-based scaffolds led to enhanced PI3K inhibitory activity, resulting in significant antiproliferative effects in lung cancer models .
- Indole Derivatives in Anticancer Research : Another investigation focused on a series of indole derivatives that displayed strong cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications for improved efficacy .
- Mechanistic Insights : Research into the mechanisms by which these compounds exert their effects revealed pathways involving apoptosis and cell cycle regulation, crucial for their anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
